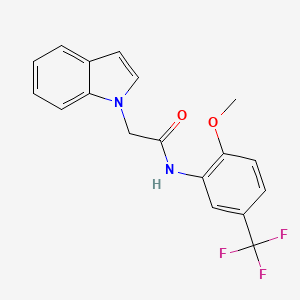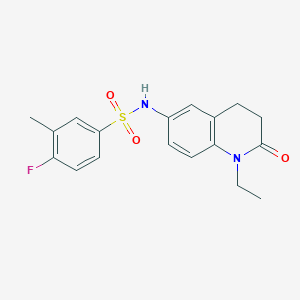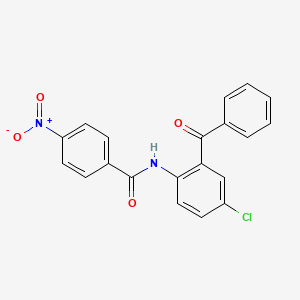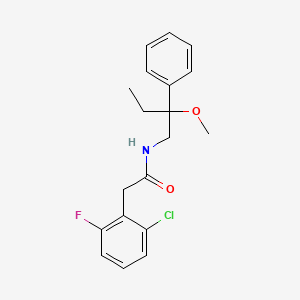![molecular formula C21H20N2O5S2 B2563692 3-(4-(吡咯烷-1-磺酰基)苯甲酰胺)苯并[b]噻吩-2-羧酸甲酯 CAS No. 397278-77-2](/img/structure/B2563692.png)
3-(4-(吡咯烷-1-磺酰基)苯甲酰胺)苯并[b]噻吩-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a pyrrolidine sulfonyl group, and a benzamido moiety
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Its structural features suggest potential as a drug candidate, particularly in the fields of oncology and infectious diseases.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Benzamido Group: This step often involves the reaction of the benzothiophene derivative with an appropriate benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamido and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or benzamido moieties.
作用机制
The mechanism of action of methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzamido and sulfonyl groups may facilitate binding to these targets, while the benzothiophene core could play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]benzoate: This compound shares the pyrrolidine sulfonyl and benzamido groups but has a benzoate core instead of a benzothiophene core.
Pyrrolidine-functionalized nucleoside analogs: These compounds feature the pyrrolidine ring and have applications in antiviral and anticancer therapies.
Uniqueness
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core with a pyrrolidine sulfonyl group. This structural arrangement may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-21(25)19-18(16-6-2-3-7-17(16)29-19)22-20(24)14-8-10-15(11-9-14)30(26,27)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWJIZNFPMUSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2563623.png)
![[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B2563624.png)
methanone](/img/structure/B2563625.png)
![5-Ethyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2563627.png)

![N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2563629.png)

![2-Bromospiro[3.3]heptane](/img/structure/B2563632.png)
